molecular formula C5H8BrNO3 B1664580 3-(2-Bromoacetamido)propanoic acid CAS No. 89520-11-6

3-(2-Bromoacetamido)propanoic acid

Cat. No.: B1664580
CAS No.: 89520-11-6
M. Wt: 210.03 g/mol
InChI Key: ULKDIPSSLZFIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoacetamido)propanoic acid is a compound characterized by the presence of a bromide group and a terminal carboxylic acid. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can react with primary amine groups to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Bromoacetamido)propanoic acid can be synthesized through the reaction of 3-aminopropanoic acid with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetamido)propanoic acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetamido)propanoic acid involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroacetamido)propanoic acid: Similar structure but contains a chlorine atom instead of a bromine atom. It also undergoes nucleophilic substitution reactions but with different reactivity.

    3-(2-Iodoacetamido)propanoic acid: Contains an iodine atom instead of a bromine atom. .

Uniqueness

3-(2-Bromoacetamido)propanoic acid is unique due to its balanced reactivity and stability. The bromide group provides a good leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation. This combination of properties makes it a versatile reagent in organic synthesis and biochemical research .

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKDIPSSLZFIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571015
Record name N-(Bromoacetyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89520-11-6
Record name N-(2-Bromoacetyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89520-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Bromoacetyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromoacetamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bromoacetamido)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Bromoacetamido)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Bromoacetamido)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Bromoacetamido)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Bromoacetamido)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.